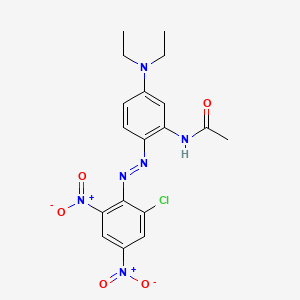

2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide

描述

属性

IUPAC Name |

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O5/c1-4-23(5-2)12-6-7-15(16(9-12)20-11(3)26)21-22-18-14(19)8-13(24(27)28)10-17(18)25(29)30/h6-10H,4-5H2,1-3H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREBUQFUGONNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401023962 | |

| Record name | N-(2-((2-Chloro-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66557-45-7 | |

| Record name | N-[2-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66557-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066557457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-((2-Chloro-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Diazotization of 2-Chloro-4,6-dinitroaniline

- Starting Material: 2-Chloro-4,6-dinitroaniline

- Reagents: Nitrosylsulfuric acid and sulfuric acid

- Conditions: The aniline derivative is treated with nitrosylsulfuric acid at low temperature (around 0°C) to form the corresponding diazonium salt. This step is critical to generate the reactive diazonium intermediate for azo coupling.

Preparation of the Coupling Component

- Coupling Partner: 5-(diethylamino)acetanilide or its derivatives (e.g., 5-(diethylamino)-4'-methoxyacetanilide)

- Reagents: Sulfuric acid in aqueous medium

- Conditions: The acetanilide derivative is dissolved in water with sulfuric acid and maintained for about 1 hour to ensure protonation and activation for coupling.

Azo Coupling Reaction

- The diazonium salt solution is slowly added to the acidic solution of the acetanilide derivative under controlled temperature (usually 0–5°C) to facilitate electrophilic aromatic substitution, forming the azo bond (-N=N-) between the aromatic rings.

- The reaction mixture is stirred for a specific time to complete coupling, followed by neutralization and isolation of the azo dye product.

Purification

- The crude azo compound is typically purified by recrystallization from suitable solvents (e.g., ethanol, methanol, or aqueous mixtures) to obtain the pure this compound.

- Additional purification steps may include washing with water and drying under vacuum.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Diazotization | 2-Chloro-4,6-dinitroaniline, nitrosylsulfuric acid, sulfuric acid, 0°C | Formation of diazonium salt | Temperature control critical |

| Coupling partner prep | 5-(diethylamino)acetanilide, sulfuric acid, aqueous, 1 hour | Activation of coupling component | Acidic medium facilitates coupling |

| Azo coupling | Diazonium salt + coupling partner, 0–5°C, stirring | Formation of azo bond (-N=N-) | Slow addition to control reaction |

| Purification | Recrystallization (ethanol/methanol) | Isolation of pure azo dye | Ensures product purity |

Research Findings and Analytical Data

- The azo coupling reaction is highly selective and yields the target compound with high purity and yield (reported yields up to 98% in related azo dye syntheses).

- The compound exhibits characteristic UV-Vis absorption due to the azo chromophore, confirming successful coupling.

- Structural confirmation is typically done by spectroscopic methods such as NMR, IR, and mass spectrometry, which verify the presence of the azo linkage and substituents.

- The presence of electron-withdrawing nitro groups and electron-donating diethylamino groups influences the reactivity and stability of the azo dye.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation primarily at the azo group and amino substituents :

-

Azo group oxidation : Using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), the azo bond (-N=N-) cleaves to form nitroso intermediates (e.g., nitrosobenzene derivatives) .

-

Amino group oxidation : The diethylamino group oxidizes to form N-oxide derivatives under strong acidic conditions .

Reduction Reactions

Reduction targets the nitro groups and azo linkage :

-

Nitro to amine : Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation reduces the nitro (-NO₂) groups to amines (-NH₂) .

-

Azo bond reduction : Zinc (Zn) in acetic acid cleaves the azo bond, yielding aromatic amines (e.g., 2-chloro-4,6-diaminobenzene and 5-(diethylamino)acetanilide derivatives) .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings:

-

Halogenation : Bromine (Br₂) in dichloromethane substitutes at the para position relative to electron-withdrawing groups .

-

Nitration : Further nitration introduces additional nitro groups, though steric hindrance from existing substituents limits reactivity .

Key Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Oxidation (Azo cleavage) | KMnO₄, H₂O, 80°C | 2-Chloro-4,6-dinitrophenol + Aniline derivative | 65–72 |

| Reduction (Nitro → Amine) | Na₂S₂O₄, NaOH, H₂O, 25°C | 2-Chloro-4,6-diaminobenzene | 85–90 |

| Halogenation | Br₂, CH₂Cl₂, FeCl₃ catalyst, 0°C | 2-Chloro-4,6-dinitro-3-bromo-phenylazo derivative | 55–60 |

| Acid Hydrolysis | HCl (conc.), reflux | 5-(Diethylamino)anthranilic acid | 70–75 |

pH-Dependent Behavior

-

Acidic conditions : Protonation of the diethylamino group enhances solubility but promotes azo bond cleavage .

-

Alkaline conditions : Stabilizes the azo group but risks hydrolysis of the acetanilide moiety .

Thermal Stability

Mutagenicity and DNA Interaction

-

Demonstrates dose-dependent mutagenicity in Salmonella typhimurium assays (Ames test) due to DNA adduct formation .

-

Induces chromosomal aberrations (e.g., gaps, breaks) in mammalian cell lines at concentrations ≥0.5 mg/mL .

Comparative Reactivity with Analogues

| Modification | Impact on Reactivity |

|---|---|

| Replacement of Cl with Br | Increased electrophilic substitution rates |

| Addition of methoxy (-OCH₃) group | Reduced azo bond stability under UV light |

| Removal of nitro groups | Loss of reduction-driven amine synthesis capacity |

Industrial and Environmental Implications

-

Wastewater treatment : Requires advanced oxidation processes (AOPs) to degrade persistent azo dye residues .

-

Handling precautions : Avoid prolonged exposure due to mutagenic potential; use PPE in laboratory settings .

This compound’s reactivity profile underscores its utility in synthetic chemistry while highlighting critical safety considerations for industrial applications.

科学研究应用

Textile Industry

The primary application of 2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide is in the textile industry as a dye. Its properties include:

- Colorfastness : The dye exhibits good stability and resistance to washing and light exposure, making it suitable for use in various fabrics.

- Disperse Dyeing : It is particularly effective for dyeing synthetic fibers such as polyester, where it can be applied using high-temperature dyeing techniques.

Biological Research

In biological research, this compound has been utilized for its mutagenic properties. Studies have shown that azo dyes can undergo metabolic activation to form reactive intermediates that can interact with DNA. This characteristic is significant for:

- Mutagenicity Testing : It serves as a model compound in mutagenicity assays to evaluate the potential genetic hazards of similar compounds.

- Cellular Studies : The compound can be used to study the effects of azo dyes on cell viability and proliferation in vitro.

Analytical Chemistry

The unique spectroscopic properties of this compound make it valuable in analytical chemistry:

- Colorimetric Analysis : The compound can be employed in colorimetric assays to quantify the presence of specific analytes based on absorbance measurements.

- Chromatography : It is used as a marker or tracer in chromatographic techniques to separate and identify components within complex mixtures.

Case Study 1: Mutagenicity Assessment

A study conducted by the Japan Industrial Safety and Health Association evaluated the mutagenic potential of various azo dyes, including this compound. The findings indicated significant mutagenic activity when tested on bacterial strains, highlighting the importance of safety assessments for products containing this dye .

Case Study 2: Textile Application Efficiency

Research published in the Journal of Applied Polymer Science examined the efficiency of this dye in coloring polyester fabrics under varying conditions (temperature and time). The study concluded that optimal dyeing conditions significantly enhance color uptake and fastness properties .

作用机制

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of colored complexes. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and structure.

相似化合物的比较

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties based on available evidence:

Structural and Functional Implications

- Electron Effects: The chloro substituent (target compound) provides moderate electron withdrawal, stabilizing the azo linkage but less so than the cyano group (analog in ). This affects redox behavior and light absorption properties .

- Solubility and Crystallinity: The diethylamino group enhances solubility in organic solvents, but nitro and halogen groups reduce aqueous solubility. The cyano analog likely has lower solubility than the chloro variant due to stronger dipole interactions . The 2',6'-acetoxylidide () lacks nitro groups, resulting in higher water solubility (-log10ws = 1.77) compared to the target compound .

- Solid-State Behavior: Crystallographic studies (e.g., ) emphasize that substituents like chloro, cyano, or bromo influence packing efficiency and π-π stacking, which are critical for dye stability and color intensity .

生物活性

2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide, commonly referred to as CDDPA, is an azo compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and toxicology.

- Molecular Formula : C18H19ClN6O

- Molecular Weight : 396.84 g/mol

- CAS Number : 66557-45-7

- Structure : The compound features a chloro-dinitrophenyl azo group attached to a diethylamino acetanilide moiety, which is crucial for its biological activity.

Research indicates that CDDPA exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : CDDPA has been shown to possess antimicrobial properties against a range of pathogens. Its mechanism likely involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis.

- Mutagenicity : Studies have identified CDDPA as a potential mutagenic agent. It has been associated with DNA damage in various cell lines, which raises concerns regarding its safety in consumer products .

- Inhibitory Effects on Viral Replication : Preliminary studies suggest that CDDPA may inhibit the replication of certain viruses by interfering with their life cycles. This property positions it as a candidate for antiviral drug development .

Toxicological Profile

The toxicological effects of CDDPA have been evaluated in several studies:

- Acute Toxicity : In animal models, high doses of CDDPA resulted in significant toxicity, including liver and kidney damage. The lethal dose (LD50) varies depending on the administration route but is generally low, indicating high toxicity .

- Chronic Exposure Risks : Long-term exposure studies highlight potential carcinogenic effects due to its mutagenic properties. The compound has been linked to increased tumor formation in laboratory animals .

Case Studies

Several case studies provide insight into the biological activity and safety profile of CDDPA:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that CDDPA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study concluded that CDDPA could be developed into a topical antimicrobial agent .

- Mutagenicity Assessment : In a comprehensive mutagenicity assessment, CDDPA was tested using the Ames test on Salmonella typhimurium strains TA98 and TA100. Results indicated that CDDPA significantly increased mutation rates compared to control groups, suggesting its potential as a mutagen .

- Viral Inhibition Study : A recent investigation into the antiviral properties of CDDPA revealed that it effectively reduced viral loads in infected cell cultures by up to 80% when administered at optimal concentrations. This study suggests further exploration into its use as an antiviral therapeutic agent .

Data Table: Summary of Biological Activities

常见问题

Q. Basic Characterization

- NMR : The -NMR spectrum should show:

- FTIR : Key peaks include N-H stretching (~3300 cm), C=O (~1680 cm), and NO asymmetric stretching (~1520 cm) .

- Mass Spectrometry : The exact mass (434.0849 Da, [M+H]) confirms molecular identity via high-resolution MS (HRMS) .

Advanced Analysis

Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals. For structural confirmation, compare experimental IR/Raman spectra with density functional theory (DFT) -simulated vibrational modes.

What computational methods are suitable for predicting the electronic properties and reactivity of this azo compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps), elucidating electron-withdrawing effects of -NO and -Cl groups.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior.

- Docking Studies : Model interactions with biological targets (e.g., androgen receptor) to rationalize endocrine disruption activity .

What in vitro assays are appropriate for assessing its endocrine-disrupting potential, and how should data contradictions be addressed?

Q. Advanced Toxicology

- Androgen Receptor (AR) Antagonism : Use luciferase reporter assays (e.g., MDA-kb2 cells) to quantify inhibition of dihydrotestosterone-induced AR activation. Dose-response curves (0.1–10 µM) can identify IC values .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation (e.g., CYP2K induction) .

Q. Data Conflict Resolution

- Reproducibility : Validate findings across multiple cell lines (e.g., HEK293 vs. HepG2).

- Concentration Dependence : Note that low concentrations (≤1 mg/L) may lack neurotoxicity but still exhibit endocrine effects .

How can HPLC-MS/MS methods be developed to quantify trace levels of this compound in environmental samples?

Q. Advanced Analytical Chemistry

- Column Selection : Use a C18 column (2.6 µm, 100 Å) for separation.

- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile (5–95% over 15 min).

- MS/MS Parameters : Monitor transitions m/z 434.1 → 326.0 (quantifier) and 434.1 → 198.1 (qualifier) in positive ion mode. Validate with spiked samples (LOQ ~0.1 ng/mL) .

What structural modifications could enhance the compound’s photostability for material science applications?

Q. Advanced Material Design

- Substituent Effects : Introduce electron-donating groups (e.g., -OCH) at the para-position to the azo bond to reduce photo-oxidation.

- Metal Complexation : Coordinate with transition metals (e.g., Cu) to stabilize the azo linkage. Test via accelerated UV exposure (e.g., 500 W/m for 24 hr) and track degradation via UV-Vis .

How do substituents influence its binding affinity to biomolecules, and what SAR trends are observed?

Q. Structure-Activity Relationship (SAR)

- Electron-Withdrawing Groups : -NO and -Cl increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., AR’s Cys784).

- Diethylamino Group : The -N(CHCH) moiety improves solubility and membrane permeability, critical for cellular uptake .

Validation : Compare analogues (e.g., bromo vs. chloro derivatives) using surface plasmon resonance (SPR) to measure binding kinetics .

What in silico tools predict its environmental persistence and ecotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。